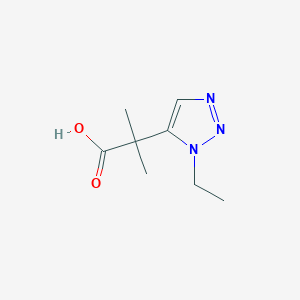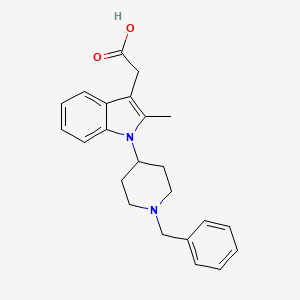
2-(1-(1-Benzylpiperidin-4-YL)-2-methyl-1H-indol-3-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(1-Benzylpiperidin-4-YL)-2-methyl-1H-indol-3-YL)acetic acid is a complex organic compound with a molecular formula of C22H26N2O2 This compound is notable for its unique structure, which includes a benzylpiperidine moiety and an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(1-Benzylpiperidin-4-YL)-2-methyl-1H-indol-3-YL)acetic acid typically involves multiple steps, starting with the preparation of the benzylpiperidine and indole intermediates. These intermediates are then coupled through a series of reactions, including alkylation and acylation, to form the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-(1-(1-Benzylpiperidin-4-YL)-2-methyl-1H-indol-3-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol
Scientific Research Applications
2-(1-(1-Benzylpiperidin-4-YL)-2-methyl-1H-indol-3-YL)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological macromolecules.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the fields of neurology and oncology.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(1-(1-Benzylpiperidin-4-YL)-2-methyl-1H-indol-3-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and cell signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Benzylpiperidin-4-yl)acetic acid
- 2-(4-amino-1-benzylpiperidin-4-yl)acetic acid
Uniqueness
Compared to similar compounds, 2-(1-(1-Benzylpiperidin-4-YL)-2-methyl-1H-indol-3-YL)acetic acid stands out due to its indole ring, which imparts unique chemical properties and potential biological activities. This structural feature may enhance its ability to interact with specific biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H26N2O2 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
2-[1-(1-benzylpiperidin-4-yl)-2-methylindol-3-yl]acetic acid |
InChI |
InChI=1S/C23H26N2O2/c1-17-21(15-23(26)27)20-9-5-6-10-22(20)25(17)19-11-13-24(14-12-19)16-18-7-3-2-4-8-18/h2-10,19H,11-16H2,1H3,(H,26,27) |
InChI Key |
VBPQQBGACUQLOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C3CCN(CC3)CC4=CC=CC=C4)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2-Methylbutyl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B13089876.png)
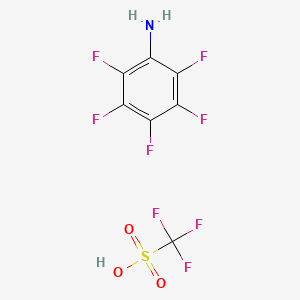
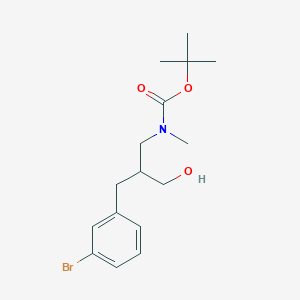
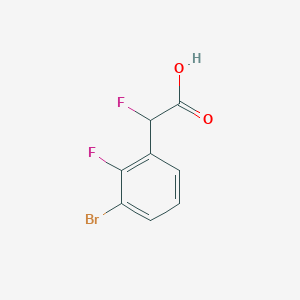
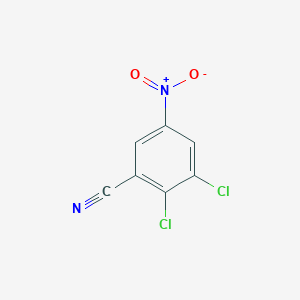

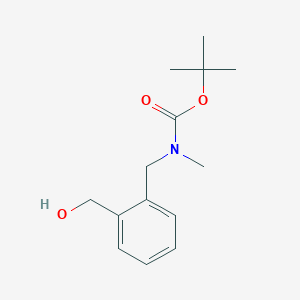
![5-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13089905.png)
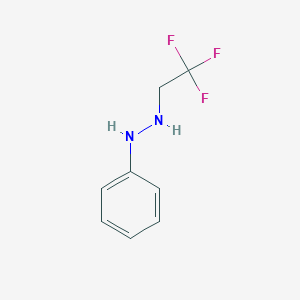
![4-[3-(3-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089910.png)
